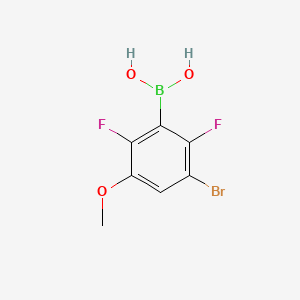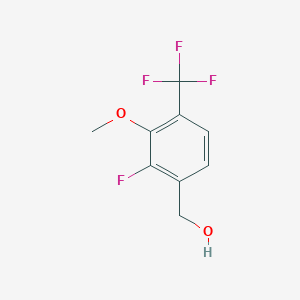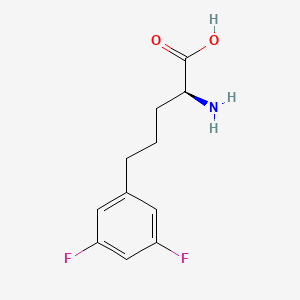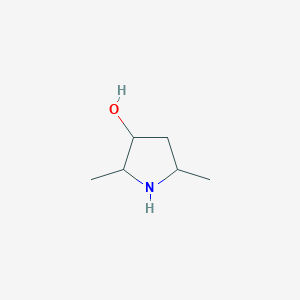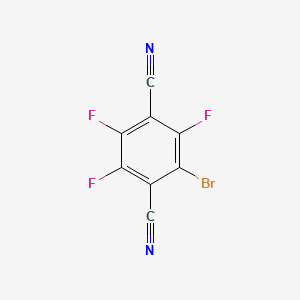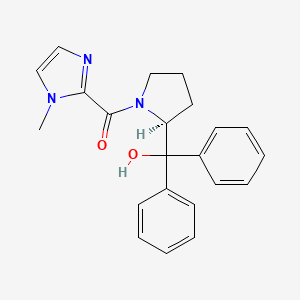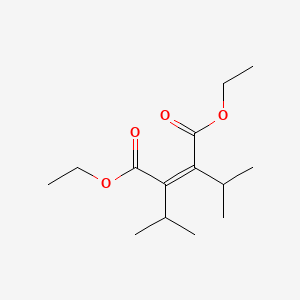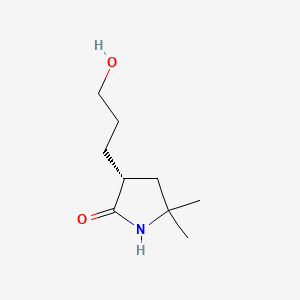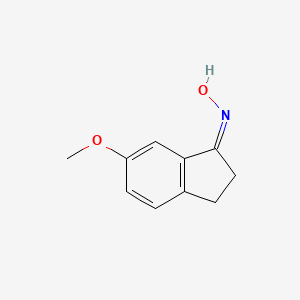
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is an organic compound belonging to the oxime class Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom
Preparation Methods
The synthesis of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime typically involves the reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the oxime .
Chemical Reactions Analysis
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, particularly with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Scientific Research Applications
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can lead to various biological effects, depending on the target molecule .
Comparison with Similar Compounds
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can be compared with other oxime compounds such as pralidoxime, obidoxime, and methoxime. These compounds share the oxime functional group but differ in their overall structure and specific applications. For instance, pralidoxime is widely used as an antidote for organophosphate poisoning, while this compound is primarily used in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(NZ)-N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3/b11-10- |
InChI Key |
IBGZGCQWOXMORO-KHPPLWFESA-N |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=N/O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC2=NO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


